Formulation scientists requiring a non-buffering permeation enhancer for acid-labile peptides or lipid-based delivery face pH incompatibility with SNAC. Salcaprozic acid (HNAC) resolves this:
Supplied with batch consistency for R&D and pilot-scale development.
Salcaprozic acid, also known as HNAC, is the free-acid form of the clinically validated oral permeation enhancer Salcaprozate Sodium (SNAC).[1][2] It is an N-acylated amino acid derivative, structurally defined as 8-[(2-hydroxybenzoyl)amino]octanoic acid.[1][3] This amphiphilic molecule is designed to facilitate the oral absorption of therapeutics, particularly macromolecules like peptides, that otherwise have poor gastrointestinal bioavailability.[1][4] Its fundamental mechanism, primarily studied via its sodium salt (SNAC), involves non-covalent interactions that increase the lipophilicity and membrane fluidity of co-administered drugs, enabling transcellular transport across the gastric epithelium.[1][3][5]
Direct substitution between Salcaprozic acid (the free acid) and its sodium salt, SNAC, is unfeasible in formulation development due to fundamental differences in their physicochemical properties. Salcaprozic acid possesses a carboxylic acid group, while SNAC features a sodium carboxylate, leading to distinct solubility profiles, pH characteristics, and reactivity.[1] For instance, SNAC is used in formulations to create a localized high-pH microenvironment in the stomach, which protects acid-labile peptides like semaglutide from enzymatic degradation by pepsin.[3][6] Salcaprozic acid would not provide this immediate buffering effect. Furthermore, the free acid is the required starting material for synthesizing alternative salts (e.g., choline, potassium) or for creating non-aqueous or lipid-based formulations where the high aqueous solubility of SNAC would be a liability.[7][8] These differences mandate the selection of the correct form—acid or salt—based on the specific API, delivery strategy, and manufacturing process.
Salcaprozic acid is the mandatory starting material for the synthesis of Salcaprozate Sodium (SNAC) and other pharmaceutically relevant salts.[8][9] Multiple patented and published synthesis routes explicitly detail the reaction of Salcaprozic acid with a sodium source, such as sodium hydroxide, in a suitable solvent like isopropanol to yield SNAC.[8][9][10] Similarly, the creation of novel ionic liquids, such as choline salcaprozate (CHONAC), requires the neutralization reaction between the free acid form (Salcaprozic acid) and a corresponding base like choline bicarbonate.[7] Procuring the sodium salt (SNAC) precludes the ability to develop these alternative, potentially advantageous formulations.
| Evidence Dimension | Chemical Reactivity / Precursor Suitability |
| Target Compound Data | Required reactant for salt formation (e.g., with NaOH, Choline Bicarbonate) |
| Comparator Or Baseline | Sodium Salcaprozate (SNAC): Already a salt; not suitable as a precursor for creating other salts. |
| Quantified Difference | Qualitatively absolute; only the acid form can be used to synthesize different salcaprozate salts. |
| Conditions | Standard organic synthesis conditions for acid-base neutralization. |
For developing novel formulations or custom salts with unique properties (e.g., solubility, physical state), procuring the free acid is the only viable starting point.
Salcaprozic acid exhibits distinct and well-defined thermal properties critical for manufacturing processes. Differential Scanning Calorimetry (DSC) shows Salcaprozic acid has a single, sharp endothermic peak at approximately 119 °C, which corresponds to its melting point.[1] Thermogravimetric analysis (TGA) further indicates that decomposition begins immediately after this melting transition.[1] This contrasts with its sodium salt, SNAC, which as a salt, would be expected to have a much higher melting or decomposition point and different thermal behavior. The well-characterized melting point of the acid form provides a clear processing window for techniques like hot-melt extrusion or other thermal-based formulation methods.
| Evidence Dimension | Melting Point (DSC) |
| Target Compound Data | ~119 °C |
| Comparator Or Baseline | Sodium Salcaprozate (SNAC): As a sodium salt, it has a significantly different, much higher decomposition temperature without a distinct melting point typical of a free acid. |
| Quantified Difference | Salcaprozic acid has a defined, lower melting point, while SNAC does not melt but decomposes at a higher temperature. |
| Conditions | Differential Scanning Calorimetry (DSC) with a heating rate of 10 °C/min under nitrogen purge. |
A defined melting point is critical for controlling and optimizing thermal-based manufacturing processes, making Salcaprozic acid a more predictable component than its salt form in such applications.
Salcaprozic acid can be unambiguously differentiated from its sodium salt (SNAC) using Fourier-transform infrared (FT-IR) spectroscopy, a key consideration for quality control and formulation analysis. The FT-IR spectrum of Salcaprozic acid shows a strong, sharp absorption peak at 1727 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a carboxylic acid group.[1] This peak is absent in the spectrum of SNAC. Instead, SNAC displays a prominent band around 1589 cm⁻¹, which is indicative of the asymmetric stretching of the carboxylate anion (COO⁻).[1] This clear spectroscopic difference allows for precise tracking and quantification of the acid form versus the salt form in mixtures or during synthesis.
| Evidence Dimension | FT-IR Carbonyl Stretch (cm⁻¹) |
| Target Compound Data | 1727 cm⁻¹ (Carboxylic Acid C=O) |
| Comparator Or Baseline | Sodium Salcaprozate (SNAC): ~1589 cm⁻¹ (Carboxylate COO⁻) |
| Quantified Difference | A clear shift of ~138 cm⁻¹ between the acid and salt forms. |
| Conditions | Solid-state Fourier-transform infrared (FT-IR) spectroscopy. |
This distinct spectral signature provides a reliable and straightforward analytical method to confirm material identity, assess purity, and monitor acid-salt conversions during formulation and manufacturing.
Salcaprozic acid is the required procurement choice for research and development focused on creating novel salcaprozate salts (e.g., potassium, lithium, ammonium) or ionic liquids (e.g., choline salcaprozate).[7][8] These alternative forms may offer advantages in solubility, stability, or manufacturing (e.g., liquid formulations) that are inaccessible when starting with the pre-formed sodium salt, SNAC.
When formulating an oral dosage form with an API that is unstable or degrades in the high-pH microenvironment created by SNAC, Salcaprozic acid offers a less basic alternative. Its use avoids the localized pH spike, potentially improving the stability and preserving the efficacy of the co-administered API during formulation and before absorption.
As the less polar, free-acid form, Salcaprozic acid is better suited for inclusion in non-aqueous or lipid-based oral delivery systems. Unlike the highly water-soluble SNAC, the acid form offers improved compatibility and solubility with organic solvents and lipid excipients, enabling the development of formulations such as self-emulsifying drug delivery systems (SEDDS) or solutions in soft gelatin capsules.
The well-defined melting point of Salcaprozic acid (~119 °C) makes it a predictable and processable component for thermal manufacturing techniques.[1] This is particularly relevant for hot-melt extrusion (HME), where precise temperature control is necessary to create solid amorphous dispersions without causing thermal degradation of the excipient or API.